4-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

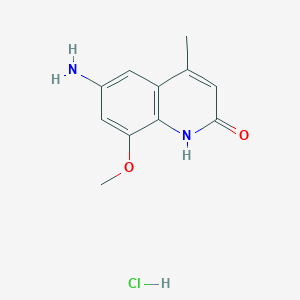

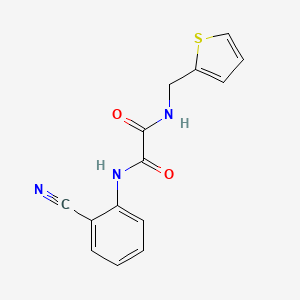

“4-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide”, also known as MPSB, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds related to MPSB was carried out in a multi-step manner in which intermediate pyrrolidine derivatives were obtained by reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .Molecular Structure Analysis

The molecular formula of MPSB is C19H22N2O4S, and it has a molecular weight of 374.46. The structure is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Enantioselective Synthesis and Piperidine Derivatives

One area of application involves the enantioselective synthesis of piperidine derivatives, highlighting the versatility of related compounds in synthesizing complex molecular structures. For instance, Calvez et al. (1998) reported on the synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, demonstrating the chemical transformations possible with similar structural frameworks (Calvez, Chiaroni, & Langlois, 1998).

Pharmacological Properties

Research also extends into pharmacological explorations, where derivatives show potential as selective serotonin 4 receptor agonists. Sonda et al. (2004) synthesized a series of benzamide derivatives demonstrating accelerated gastric emptying and increased frequency of defecation, suggesting potential therapeutic applications (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Novel Methodological Approaches

The compound's framework supports novel methodological approaches in chemical synthesis and analysis. For example, Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, showcasing the compound's role in analytical chemistry advancements (Ye, Huang, Li, Xiang, & Xu, 2012).

Chemical Synthesis and Molecular Design

Further applications are found in the design and synthesis of molecules with specific pharmacological properties. Another study by Sonda et al. (2003) evaluated benzamide derivatives for their serotonin 4 (5-HT4) receptor agonist activity, contributing to the development of compounds with favorable pharmacological profiles for gastrointestinal motility (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives have shown excellent potency towards rorγt . RORγt is a nuclear receptor that plays a crucial role in the regulation of immune responses, inflammation, and circadian rhythm .

Mode of Action

It’s known that pyrrolidine derivatives can interact with their targets through various mechanisms . For instance, they can bind to the active site of a target protein, leading to changes in the protein’s conformation and function .

Biochemical Pathways

It’s known that pyrrolidine derivatives can affect various biochemical pathways depending on their targets . For instance, if the target is a key enzyme in a metabolic pathway, the compound can alter the pathway’s activity, leading to downstream effects .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

It’s known that the action of a compound can lead to various effects at the molecular and cellular levels, depending on its mode of action and the biochemical pathways it affects .

Action Environment

It’s known that various environmental factors, such as temperature, ph, and the presence of other molecules, can influence a compound’s action .

properties

IUPAC Name |

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-25-17-11-9-15(10-12-17)19(22)20-14-16-6-5-13-21(16)26(23,24)18-7-3-2-4-8-18/h2-4,7-12,16H,5-6,13-14H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXXVYIMANUYLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2357354.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2357356.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2357358.png)

![2-[(3-Nitrophenyl)formamido]propanoic acid](/img/structure/B2357362.png)